5-Bromo-2-methoxy-4-methylbenzoic acid
Overview
Description
5-Bromo-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This involves a nucleophilic substitution reaction, where a nucleophile attacks the carbon atom at the same time as the leaving group departs .
Biochemical Pathways
It’s known that benzylic halides can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxy-4-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in the synthesis of urolithin derivatives . These interactions are crucial as they can influence the activity of the enzymes, either inhibiting or activating them, thereby affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to participate in free radical reactions, where it can form intermediates that interact with other molecules . These interactions can result in changes in gene expression and alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in alterations in cellular functions, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Studies have reported threshold effects, where the compound’s activity changes significantly beyond a certain dosage . It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, it has been shown to affect the synthesis of urolithin derivatives by interacting with specific enzymes . These interactions can influence the overall metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-methylbenzoic acid typically involves the bromination of 2-methoxy-4-methylbenzoic acid. The process can be summarized as follows:
Starting Material: 2-methoxy-4-methylbenzoic acid.
Bromination: The starting material is treated with bromine in the presence of a solvent such as acetic acid.
Isolation: The reaction mixture is then poured into cold water, and the pH is adjusted to neutral using sodium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale Bromination: Using larger quantities of 2-methoxy-4-methylbenzoic acid and bromine.
Efficient Isolation: Employing continuous extraction and purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydroxide or thionyl chloride.
Esterification: The carboxylic acid group can be esterified to form esters using alcohols and acid catalysts.
Common Reagents and Conditions
Sodium Hydroxide: Used in substitution reactions to replace the bromine atom.
Thionyl Chloride: Converts the carboxylic acid group to an acyl chloride, which can further react to form amides or esters.
Major Products
Substituted Benzoic Acids: Formed by replacing the bromine atom with other functional groups.
Esters and Amides: Formed by reacting the carboxylic acid group with alcohols or amines.
Scientific Research Applications
5-Bromo-2-methoxy-4-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis to create more complex molecules.
Biology: In the study of enzyme inhibitors and other biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzoic acid: A positional isomer with similar chemical properties.
5-Bromo-2-chloro-4-methoxybenzoic acid: Another derivative with additional chlorine substitution.
Uniqueness
5-Bromo-2-methoxy-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSRUIYBQNPWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595589 | |
Record name | 5-Bromo-2-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90326-61-7 | |
Record name | 5-Bromo-2-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methoxy-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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